2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile is a compound belonging to the class of benzoxazoles, which are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Chemical Reactions Analysis
2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetonitrile group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzoxazoles and their derivatives .
Scientific Research Applications
2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tyrosinase activity, an enzyme involved in melanin biosynthesis, making it a potential skin-lightening agent . The compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . Additionally, it may interact with other enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile can be compared with other similar compounds, such as:
2-Phenylbenzo[d]thiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom.
2-Phenylbenzimidazole: Contains a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
2-Phenylbenzoxazole: Lacks the acetonitrile group but shares the benzoxazole core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-phenyl-1,3-benzoxazol-5-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c16-9-8-11-6-7-14-13(10-11)17-15(18-14)12-4-2-1-3-5-12/h1-7,10H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZRMLVDMACJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.